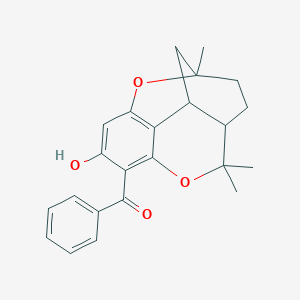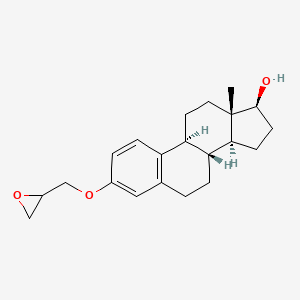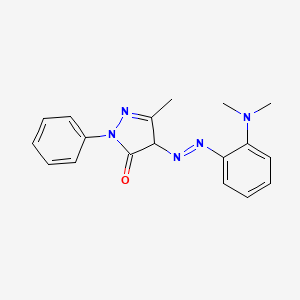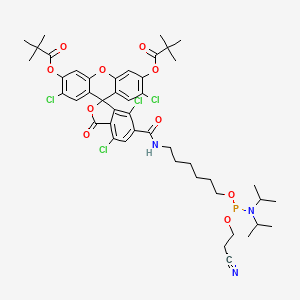
Raltitrexed monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raltitrexed monohydrate is a folate analog and an antimetabolite used primarily in cancer chemotherapy. It is known for its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine triphosphate, a nucleotide necessary for DNA replication and repair, thereby impeding the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed monohydrate involves multiple steps, starting from the basic structure of quinazoline. The process typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the quinazoline derivative with a glutamic acid moiety to form Raltitrexed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Raltitrexed monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the functional groups attached to the quinazoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the quinazoline structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline ring .
Aplicaciones Científicas De Investigación
Raltitrexed monohydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Raltitrexed monohydrate exerts its effects by inhibiting thymidylate synthase, an enzyme essential for the synthesis of thymidine triphosphate. This inhibition leads to a decrease in DNA synthesis, which is critical for cell division and growth. The compound is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, enhancing its inhibitory power and duration of action .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folate analog used in cancer chemotherapy. Unlike Raltitrexed, it inhibits dihydrofolate reductase.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase.
Uniqueness
Raltitrexed monohydrate is unique in its specific inhibition of thymidylate synthase, making it particularly effective in certain types of cancer. Its extensive polyglutamation within cells also distinguishes it from other folate analogs, providing prolonged inhibitory effects .
Propiedades
Fórmula molecular |
C21H24N4O7S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C21H22N4O6S.H2O/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27;/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28);1H2/t15-;/m0./s1 |
Clave InChI |
VADKIFZZQGWGDT-RSAXXLAASA-N |
SMILES isomérico |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1.O |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)
![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)



![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)
